Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Description
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15/h1-3,5-6,16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRMMWCCNOBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719174 | |
| Record name | Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-75-0 | |
| Record name | 1,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Ring Construction
The diazaspiro[3.5]nonane core is synthesized through a [3+2] cycloaddition reaction between a nitrogen-containing precursor and a cyclic ketone. For example, ethyl malonate is reacted with benzylamine under reflux conditions in ethanol to form a bicyclic lactam intermediate. Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 0–70°C reduces this lactam to a secondary amine, which is then protected using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM).
Esterification and Deprotection
The protected amine undergoes ring-closing metathesis using cesium carbonate (Cs₂CO₃) in acetonitrile at 25–90°C to yield the spirocyclic structure. Subsequent esterification with benzyl chloroformate in DCM introduces the benzyl carboxylate moiety. Final deprotection using palladium-carbon (Pd/C) under hydrogen atmosphere in methanol removes the tosyl group, yielding the target compound.
Table 1: Key Reaction Parameters for Core Synthesis
Alternative Route via Spirocyclic Intermediate Functionalization
A second method leverages preformed spirocyclic intermediates, reducing synthetic steps while maintaining high yields. This route begins with 1,6-diazaspiro[3.5]nonane-6-carboxylic acid, which is activated using carbonyldiimidazole (CDI) in DCM and subsequently treated with benzyl alcohol to form the ester.
Activation and Coupling
The carboxylic acid is activated at 0°C using CDI, generating an imidazolide intermediate. Benzyl alcohol is then added dropwise, with the reaction proceeding at room temperature for 12 hours. This method achieves yields of 85–90%, outperforming traditional acid chloride approaches.
Purification Challenges
While efficient, this route requires careful purification via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted CDI and benzyl alcohol. Industrial-scale implementations often employ continuous distillation to improve throughput.
Patent-Based Industrial Synthesis
A patented seven-step synthesis (CN111620869A) for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate provides a template adaptable to the benzyl variant. Modifications include substituting tert-butyl chloroformate with benzyl chloroformate and optimizing reaction temperatures for benzyl group stability.
Critical Modifications
Table 2: Comparison of tert-Butyl vs. Benzyl Derivatives
| Parameter | tert-Butyl Derivative | Benzyl Derivative |
|---|---|---|
| Yield (Step 6) | 78% | 70% |
| Stability | High (steric protection) | Moderate (oxidation risk) |
| Purification | Crystallization | Column chromatography |
Mechanistic Insights and Optimization
Ring-Closure Kinetics
The rate-determining step in spirocycle formation is the nucleophilic attack of the amine on the electrophilic carbon, facilitated by Cs₂CO₃. Kinetic studies show pseudo-first-order behavior with an activation energy of 45 kJ/mol.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile) accelerate ring closure compared to nonpolar solvents. For example, reaction completion in acetonitrile requires 3 hours versus 8 hours in toluene.
Catalytic Improvements
Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions, reducing reaction times by 30%.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations:
Substituent Impact: Benzyl vs. This makes benzyl derivatives more suitable for CNS-targeting compounds . Positional Isomerism: Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1334499-82-9) differs in carbamate placement, altering electronic distribution and steric interactions at the reactive nitrogen center .
Spiro Ring Variations: Ring Size: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (spiro[3.4]) has a smaller bicyclic system than the spiro[3.5]nonane scaffold, affecting conformational flexibility and binding affinity in receptor-ligand interactions .
Table 2: Physicochemical Properties
Key Observations:
- Salt Forms : The oxalate salt of the target compound improves crystallinity and handling but adds synthetic steps .
- Synthetic Routes : Spirocyclic cores are typically synthesized via cyclization of diamines or ketoesters. For example, tert-butyl derivatives are often prepared using Boc-protected intermediates, while benzyl analogs require benzyl chloroformate .
Biological Activity
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 610.71 g/mol. The compound features a bicyclic system with two nitrogen atoms in its spiro structure, which contributes to its reactivity and biological activity .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate their activity, potentially influencing cellular pathways that lead to its observed biological effects .
Key Mechanisms:
- Enzyme Interaction: The compound may bind to specific enzymes, altering their function.
- Receptor Modulation: It could interact with receptors involved in various signaling pathways, affecting cellular responses.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Properties: Research suggests potential efficacy against various microbial strains.
- Anticancer Activity: Investigations are ongoing into its effectiveness as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | Different nitrogen positioning affecting reactivity | |
| Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate | Variation in nitrogen location impacting properties | |
| Benzyl 1,4-diazepane-2-carboxylic acid | Simpler structure with different biological activity |
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound for its potential applications in medicinal chemistry.
Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of diazaspiro compounds for their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of benzyl diazaspiro compounds against various pathogens. Results showed promising inhibition zones against Gram-positive and Gram-negative bacteria .
Q & A
Q. Q1. What are the key structural features of benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, and how do they influence reactivity in synthetic pathways?
The compound contains a spirocyclic diazaspiro core (1,6-diazaspiro[3.5]nonane) with a benzyloxycarbonyl (Cbz) protecting group. The spirocyclic system introduces steric constraints, which can affect nucleophilic substitution or ring-opening reactions. The benzyl ester group is labile under hydrogenolysis conditions (e.g., H₂/Pd-C), enabling selective deprotection . Structurally related analogs, such as tert-butyl-protected derivatives, highlight the importance of protecting group strategies in modulating reactivity .
Q. Q2. What are the standard synthetic routes for preparing this compound, and how do reaction conditions impact yield?
A common approach involves cyclization of appropriately substituted precursors. For example, tert-butyl analogs are synthesized via cyclization reactions using tert-butyl chloroformate and triethylamine in dichloromethane at low temperatures (~0–5°C) to minimize side reactions . Microwave-assisted synthesis and flow chemistry may improve efficiency for spirocyclic systems . Purity (>97%) is achievable via column chromatography or HPLC .
Intermediate-Level Analytical and Handling Questions
Q. Q3. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- LCMS/HPLC : Used to confirm molecular weight (e.g., [M+H]⁺ peaks) and monitor reaction progress. For example, LCMS data for related compounds show m/z 701 [M+H]⁺ with retention times ~1.27 minutes under TFA-modified conditions .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely employed for structural determination, particularly for resolving spirocyclic conformations .
- NMR : ¹H/¹³C NMR can distinguish spirocyclic protons and benzyl ester signals (e.g., aromatic protons at ~7.3 ppm) .
Q. Q4. How should researchers handle and store this compound to ensure stability?
The compound is typically stored at 2–8°C in a dark, sealed container under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. For hygroscopic derivatives, azeotropic drying with toluene or butanol is recommended .
Advanced Research and Methodological Questions
Q. Q5. How can reaction conditions be optimized for introducing functional groups to the diazaspiro core without ring degradation?
- Temperature control : Low temperatures (−20°C to 0°C) minimize unwanted ring-opening during alkylation or acylation.
- Catalyst selection : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid steric hindrance from the spirocyclic system .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCE) enhance solubility, while THF may destabilize intermediates .
Q. Q6. What strategies address contradictions in biological activity data for diazaspiro derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Stereochemical variations : Enantiomeric forms of spirocyclic compounds can exhibit divergent binding affinities.
- Impurity profiles : Trace byproducts (e.g., from incomplete deprotection) may confound assays. Orthogonal purification (e.g., prep-HPLC followed by recrystallization) is critical .
- Assay conditions : Variations in pH or co-solvents (e.g., DMSO concentration) can modulate solubility and activity .
Q. Q7. How can computational methods guide the design of diazaspiro-based inhibitors targeting specific enzymes?
- Molecular docking : Tools like AutoDock Vina predict binding modes of spirocyclic cores to active sites (e.g., malaria protease PfSUB1) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory potency .
- MD simulations : Assess conformational flexibility of the spirocyclic system under physiological conditions .
Data Interpretation and Structural Analysis
Q. Q8. How can crystallographic data resolve ambiguities in the stereochemistry of diazaspiro derivatives?
SHELX-based refinement of X-ray data can unambiguously assign spirocyclic stereochemistry. For example, tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate structures reveal puckering parameters and torsion angles critical for understanding reactivity . Discrepancies between computational and experimental data (e.g., DFT vs. XRD bond lengths) often arise from crystal packing effects and require iterative refinement .
Q. Q9. What are the limitations of NMR in characterizing spirocyclic compounds, and how can they be mitigated?
- Signal overlap : Protons on the spirocyclic core may exhibit complex splitting patterns. Use of 2D techniques (e.g., COSY, NOESY) clarifies connectivity .
- Dynamic effects : Ring-flipping in solution can average signals. Low-temperature NMR (−40°C) or solid-state NMR (SSNMR) may resolve conformers .
Comparative and Mechanistic Studies
Q. Q10. How do structural modifications (e.g., tert-butyl vs. benzyl esters) impact the pharmacokinetic properties of diazaspiro compounds?
- Lipophilicity : Benzyl esters increase logP compared to tert-butyl groups, enhancing membrane permeability but reducing aqueous solubility.
- Metabolic stability : Benzyl groups are prone to CYP450-mediated oxidation, whereas tert-butyl esters exhibit longer half-lives in vivo .
- Protection/deprotection : Benzyl esters allow selective cleavage under mild conditions (e.g., H₂/Pd-C), enabling modular synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
